molecular formula C23H21Cl B12604615 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene CAS No. 649556-21-8

1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene

Cat. No.: B12604615
CAS No.: 649556-21-8
M. Wt: 332.9 g/mol
InChI Key: HGGGTQYNXMHADY-UHFFFAOYSA-N
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Description

1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene is an organic compound with a complex structure It is characterized by the presence of a chlorine atom attached to a benzene ring, which is further substituted with a 4-(4-methylphenyl)-1-phenylbut-1-en-1-yl group

Preparation Methods

The synthesis of 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the butenyl intermediate: This involves the reaction of 4-methylbenzaldehyde with phenylacetylene under basic conditions to form the corresponding butenyl intermediate.

    Chlorination: The butenyl intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.

    Coupling reaction: The chlorinated intermediate is then coupled with a benzene ring through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Oxidation reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction reactions: The double bond in the butenyl group can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding saturated compound.

Scientific Research Applications

1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene involves its interaction with molecular targets through various pathways:

    Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways involved: It can modulate signaling pathways, leading to alterations in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene can be compared with other similar compounds, such as:

    1-Chloro-4-[4-(4-methylphenyl)phenyl]benzene: Lacks the butenyl group, resulting in different chemical properties and reactivity.

    1-Chloro-4-[4-(4-methylphenyl)-1-phenylbutane]benzene: The absence of the double bond in the butenyl group affects its reactivity in reduction reactions.

    1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-yn-1-yl]benzene: The presence of a triple bond instead of a double bond alters its chemical behavior in reactions such as hydrogenation.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

CAS No.

649556-21-8

Molecular Formula

C23H21Cl

Molecular Weight

332.9 g/mol

IUPAC Name

1-chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-enyl]benzene

InChI

InChI=1S/C23H21Cl/c1-18-10-12-19(13-11-18)6-5-9-23(20-7-3-2-4-8-20)21-14-16-22(24)17-15-21/h2-4,7-17H,5-6H2,1H3

InChI Key

HGGGTQYNXMHADY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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